molecular formula C15H18N4O3S B3006617 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-61-0

1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B3006617
CAS No.: 2060473-61-0
M. Wt: 334.39
InChI Key: JPUKJQXFEFOMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure This compound is notable for its incorporation of a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids. The azabicyclo[3.2.1]octane framework is then constructed through a series of cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[32

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione include other thiadiazole derivatives and bicyclic compounds. Compared to these compounds, this compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

1-[8-(4-methylthiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-8-14(23-17-16-8)15(22)18-9-2-3-10(18)7-11(6-9)19-12(20)4-5-13(19)21/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKJQXFEFOMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.